molecular formula C11H17NO4 B1491479 (E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2023011-13-2

(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491479
CAS No.: 2023011-13-2
M. Wt: 227.26 g/mol
InChI Key: OQKQMTPBBLAVRM-NSCUHMNNSA-N
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Description

(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Agents

One of the primary applications of this compound class is as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors are considered potential neuroprotective agents due to their ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages. This mechanism is critical for neuroprotection, highlighting the compound's relevance in neurodegenerative disease research (Drysdale, Hind, Jansen, & Reinhard, 2000).

Antibacterial and Analgesic Activity

The derivatives of (E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid have shown significant antibacterial and analgesic activities. For instance, Claisen condensation products with various binucleophiles have demonstrated both analgesic and antibacterial properties, suggesting their potential as therapeutic agents (Oleshchuk, Shulgau, Seilkhanov, Vasilchenko, Talipov, & Kulakov, 2019).

Synthesis of Biologically Active Compounds

Another significant application is the synthesis of a wide range of biologically active compounds. These include heterocyclic compounds with expected antibacterial activities, developed using 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material. This approach highlights the compound's utility in generating novel therapeutics with potential antibacterial applications (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Hemostatic Activity

Moreover, derivatives of this compound have been synthesized and tested for their hemostatic activity. Certain synthesized compounds demonstrated high hemostatic activity with low acute toxicity, indicating their potential use in medical applications where controlling bleeding is crucial (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).

Properties

IUPAC Name

(E)-4-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(8-13)4-6-12(7-5-11)9(14)2-3-10(15)16/h2-3,13H,4-8H2,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKQMTPBBLAVRM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C=CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1)C(=O)/C=C/C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

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